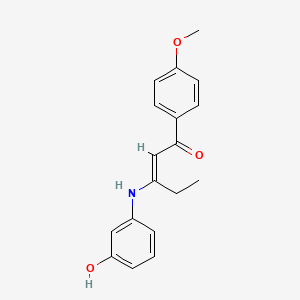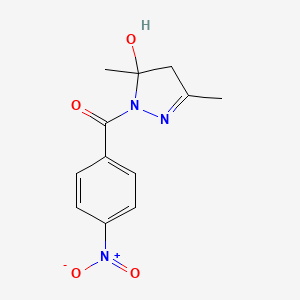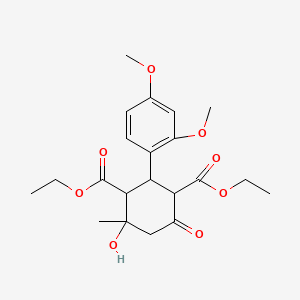![molecular formula C14H18ClN3O2 B15010423 N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide](/img/structure/B15010423.png)
N-(4-chloro-2-methylphenyl)-2-oxo-2-[2-(pentan-3-ylidene)hydrazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated aromatic ring, a hydrazinecarbonyl group, and a pentan-3-ylidene moiety. Its distinct structure imparts unique chemical and physical properties, making it a subject of interest in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-2-methylaniline with formic acid to form N-(4-chloro-2-methylphenyl)formamide. This intermediate is then reacted with pentan-3-one hydrazone under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the hydrazinecarbonyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chloro-2-methylphenyl)formamide oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical properties.
Industry: It finds applications in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chloro-2-methylphenyl)formamide: A simpler analog lacking the hydrazinecarbonyl and pentan-3-ylidene groups.
N-(4-Chloro-2-methylphenyl)hydrazine: Contains the hydrazine group but lacks the formamide and pentan-3-ylidene moieties.
N-(4-Chloro-2-methylphenyl)-1-[N’-(ethylidene)hydrazinecarbonyl]formamide: Similar structure but with an ethylidene group instead of pentan-3-ylidene.
Uniqueness
N-(4-Chloro-2-methylphenyl)-1-[N’-(pentan-3-ylidene)hydrazinecarbonyl]formamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C14H18ClN3O2 |
|---|---|
Poids moléculaire |
295.76 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-N'-(pentan-3-ylideneamino)oxamide |
InChI |
InChI=1S/C14H18ClN3O2/c1-4-11(5-2)17-18-14(20)13(19)16-12-7-6-10(15)8-9(12)3/h6-8H,4-5H2,1-3H3,(H,16,19)(H,18,20) |
Clé InChI |
HSWNQYQQLOYJRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=NNC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15010359.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B15010367.png)
![2-(2-Methoxy-2-oxoethyl)-1,6-dimethylpyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B15010374.png)
![6-Amino-3-tert-butyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010403.png)

![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B15010416.png)
![N'-{(E)-[5-nitro-2,4-di(piperidin-1-yl)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B15010417.png)
![3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15010421.png)

![(4E)-5-(3-fluorophenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15010427.png)

![2-(naphthalen-1-yl)-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15010443.png)
